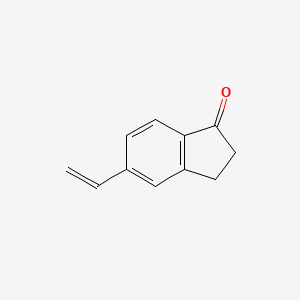

5-ethenyl-2,3-dihydro-1H-inden-1-one

Description

The 1H-inden-1-one framework, a bicyclic aromatic ketone, is a privileged structure in medicinal chemistry and organic synthesis. Its unique combination of a benzene (B151609) ring fused to a five-membered ring containing a ketone and a double bond provides a rigid and tunable platform for the development of a wide array of chemical entities.

The 1H-inden-1-one scaffold is a core component of numerous biologically active molecules and natural products. The fusion of an aromatic ring with a cyclopentenone moiety imparts a distinct electronic and steric environment, making it an attractive target for chemical modification. The reactivity of the enone system and the potential for substitution on the aromatic ring allow for the synthesis of a diverse library of derivatives. The planarity and rigidity of the scaffold also provide a well-defined orientation for functional groups to interact with biological targets.

Substituted 2,3-dihydro-1H-inden-1-one derivatives, also known as 1-indanones, have garnered significant attention in the scientific community. Researchers have explored the synthesis and biological evaluation of these compounds for a variety of therapeutic applications. rjptonline.org Modifications at various positions of the indanone core have led to the discovery of potent agents with anti-inflammatory, antimicrobial, antiviral, and anticancer properties. rjptonline.org For instance, certain 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives have been investigated as potential therapeutics for inflammatory bowel disease. nih.govresearchgate.net The structure-activity relationship (SAR) studies of these derivatives are crucial in understanding how different substituents influence their biological activity. nih.govresearchgate.net

A variety of synthetic methods have been developed for the preparation of 1-indanones. nih.govorganic-chemistry.org These methods often involve intramolecular Friedel-Crafts reactions of phenylpropanoic acids or their derivatives. researchgate.net The functionalization of the 1-indanone (B140024) scaffold can be achieved through various chemical transformations, allowing for the introduction of diverse substituents at different positions of the ring system. nih.gov

A comprehensive review of the current scientific literature reveals a notable lack of specific academic research focused on 5-ethenyl-2,3-dihydro-1H-inden-1-one. While extensive research exists for the broader class of substituted 1-indanones, this particular derivative with an ethenyl (or vinyl) group at the 5-position does not appear to have been a specific subject of published studies.

The introduction of an ethenyl group at the 5-position of the 2,3-dihydro-1H-inden-1-one scaffold could offer interesting possibilities for further chemical modifications. The vinyl group can participate in a variety of chemical reactions, such as polymerization, addition reactions, and cross-coupling reactions, making it a versatile handle for the synthesis of more complex molecules. The electronic properties of the ethenyl group could also influence the biological activity of the molecule. However, without specific research on this compound, its precise properties and potential applications remain speculative.

For context, the closely related compound, 5-ethyl-2,3-dihydro-1H-inden-1-one, is commercially available and used as a building block in chemical synthesis. Its basic chemical properties are documented, as shown in the table below.

| Property | Value |

| Compound Name | 5-ethyl-2,3-dihydro-1H-inden-1-one |

| CAS Number | 4600-82-2 |

| Molecular Formula | C₁₁H₁₂O |

| Molecular Weight | 160.21 g/mol |

Given the absence of specific data for this compound, further research would be necessary to elucidate its synthesis, characterization, and potential utility in various fields of chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethenyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-2-8-3-5-10-9(7-8)4-6-11(10)12/h2-3,5,7H,1,4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXWMTORAUCSCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=C(C=C1)C(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Research Techniques for the Characterization of 5 Ethenyl 2,3 Dihydro 1h Inden 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Application of ¹H NMR and ¹³C NMR in Confirming Molecular Connectivity

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are the initial and most crucial experiments for confirming the basic framework of 5-ethenyl-2,3-dihydro-1H-inden-1-one.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aliphatic protons of the five-membered ring, the aromatic protons on the benzene (B151609) ring, and the protons of the ethenyl (vinyl) group. The aliphatic protons at C-2 and C-3 typically appear as triplets around 2.7-3.1 ppm, indicative of coupling to their adjacent methylene (B1212753) neighbors. The aromatic protons will present a more complex pattern, while the vinyl group protons will appear as a characteristic set of doublet of doublets (dd) in the olefinic region of the spectrum.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. A key feature is the downfield signal for the carbonyl carbon (C=O) of the ketone group, typically appearing above 200 ppm. utah.edu The spectrum will also show signals for the aromatic carbons, the two aliphatic carbons of the indanone ring, and the two carbons of the ethenyl substituent. researchgate.net

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (2H) | ~ 2.75 | t | ~ 6.0 |

| H-3 (2H) | ~ 3.15 | t | ~ 6.0 |

| H-vinyl (cis to Ar) | ~ 5.40 | d | ~ 10.9 |

| H-vinyl (trans to Ar) | ~ 5.85 | d | ~ 17.6 |

| H-vinyl (geminal) | ~ 6.75 | dd | ~ 17.6, 10.9 |

| H-4 | ~ 7.80 | d | ~ 7.8 |

| H-6 | ~ 7.65 | dd | ~ 7.8, 1.5 |

| H-7 | ~ 7.55 | d | ~ 1.5 |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~ 207.0 |

| C-2 (CH₂) | ~ 26.0 |

| C-3 (CH₂) | ~ 36.5 |

| C-4 | ~ 124.0 |

| C-5 | ~ 138.0 |

| C-6 | ~ 127.0 |

| C-7 | ~ 128.0 |

| C-7a | ~ 136.0 |

| C-3a | ~ 155.0 |

| C-vinyl (CH) | ~ 136.5 |

| C-vinyl (CH₂) | ~ 116.0 |

Note: The data presented are predicted values based on the analysis of similar indanone structures and general NMR principles. Actual experimental values may vary.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, DEPT, NOESY) for Comprehensive Structural Assignment

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle by revealing through-bond and through-space correlations. psu.eduresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the signals for the H-2 and H-3 protons, confirming their adjacent relationship in the five-membered ring. It would also crucially show correlations between the three distinct protons of the ethenyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps proton signals to the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). researchgate.net This allows for the unambiguous assignment of carbon signals for all protonated carbons (CH, CH₂, and CH₃ groups). For instance, the proton signal at ~7.80 ppm would show a correlation to the carbon signal at ~124.0 ppm, assigning them as H-4 and C-4, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two or three bonds. HMBC is particularly vital for identifying and assigning quaternary (non-protonated) carbons. researchgate.net For example, the protons of the ethenyl group (H-vinyl) would show a correlation to the aromatic C-5, confirming the substitution site. The aliphatic H-3 protons would show correlations to the aromatic quaternary carbon C-3a and the carbonyl carbon C-1, helping to piece together the fused ring system.

DEPT (Distortionless Enhancement by Polarization Transfer): While not a 2D technique, DEPT experiments (like DEPT-135 and DEPT-90) are used to differentiate between CH, CH₂, and CH₃ groups. utah.edu A DEPT-135 spectrum would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, which helps to confirm the assignments made from the HSQC.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is useful for determining stereochemistry and conformation, although for a relatively rigid planar molecule like this, its primary use would be to confirm assignments by showing spatial proximity, for example, between the H-4 proton and the ethenyl group protons.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. nist.gov For this compound (C₁₁H₁₀O), the molecular weight is 158.19 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 158.

The fragmentation pattern provides a "fingerprint" that can help confirm the structure. Common fragmentation pathways for ketones include the loss of a molecule of carbon monoxide (CO, 28 Da), which would lead to a fragment ion at m/z = 130. nih.gov Other potential fragmentations could involve the vinyl substituent, leading to characteristic ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental formula of a compound. For this compound, HRMS would be used to confirm its elemental composition as C₁₁H₁₀O.

Calculated Exact Mass for HRMS Confirmation

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

| C₁₁H₁₀O | 158.0732 |

This high-accuracy measurement distinguishes the target compound from any other potential isomers or compounds that might have the same nominal mass but a different elemental formula.

Chromatographic Separation Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatography is a laboratory technique for the separation of a mixture. It is indispensable for both the purification of compounds and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) in Analytical and Preparative Modes

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. mtoz-biolabs.com It is routinely used to determine the purity of synthesized compounds. rsc.org Since this compound is not chiral, the determination of enantiomeric excess is not applicable; the focus of HPLC is on purity assessment.

Analytical Mode: In this mode, a small amount of the sample is injected onto an analytical column to determine its purity. For a moderately polar compound like this compound, a reversed-phase HPLC method is typically employed. mtoz-biolabs.com This involves a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The compound would elute at a specific retention time, and a detector (typically UV, set to a wavelength where the aromatic system absorbs, such as 254 nm) would generate a peak. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of the compound's purity. nih.gov

Preparative Mode: If the synthesized compound contains impurities, preparative HPLC can be used for purification. This method operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material. Fractions are collected as they elute from the column, allowing for the isolation of the pure compound.

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure Determination

X-ray diffraction (XRD) techniques are powerful methods for determining the three-dimensional arrangement of atoms within a crystalline solid. unimi.ituol.de These studies provide invaluable information about molecular geometry, conformation, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound like this compound.

Single crystal X-ray crystallography is the definitive method for elucidating the absolute structure of a molecule. unimi.it This technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

While specific crystallographic data for this compound is not publicly available, the analysis of a related indenone derivative, 2-(diphenylmethylidene)-2,3-dihydro-1H-inden-1-one, provides a representative example of the type of structural information that can be obtained. nih.gov

Table 2: Illustrative Single Crystal X-ray Crystallography Data for a Related Indenone Derivative

| Parameter | Value (for 2-(diphenylmethylidene)-2,3-dihydro-1H-inden-1-one) nih.gov | Information Provided |

| Chemical Formula | C₂₂H₁₆O | Elemental composition of the molecule in the crystal. |

| Formula Weight | 296.35 g/mol | Molecular weight of the compound. |

| Crystal System | Monoclinic | The basic geometric shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements present in the unit cell. |

| Unit Cell Dimensions | a = 9.1634(18) Åb = 17.570(3) Åc = 10.717(4) Åβ = 117.89(2)° | The size and angles of the repeating unit of the crystal lattice. |

| Volume | 1525.0(7) ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

This data is for an analogous compound and is presented to illustrate the output of a single crystal X-ray diffraction experiment.

From such data, a detailed molecular model of this compound could be constructed, revealing precise bond lengths, bond angles, and torsional angles. This would confirm the connectivity of the atoms and provide insights into the planarity of the indenone ring system and the orientation of the ethenyl substituent. Furthermore, the analysis of the crystal packing would reveal any intermolecular interactions, such as hydrogen bonds or π-stacking, that govern the solid-state architecture.

X-ray Powder Diffraction (XRPD) is a complementary technique used to analyze polycrystalline materials. iitk.ac.in Instead of a single crystal, a fine powder of the sample is irradiated with X-rays. The resulting diffraction pattern is a unique fingerprint of the crystalline phases present in the sample.

For this compound, XRPD would be a valuable tool for:

Phase Identification: The obtained diffraction pattern can be compared to a database or a simulated pattern from single-crystal data to confirm the identity of the crystalline phase.

Purity Assessment: The presence of crystalline impurities would be indicated by additional peaks in the diffractogram.

Polymorphism Studies: Different crystalline forms (polymorphs) of the same compound will exhibit distinct XRPD patterns. This is crucial as different polymorphs can have different physical properties, such as solubility and melting point.

Monitoring Crystallinity: XRPD can be used to assess the degree of crystallinity of a sample and to monitor changes in crystallinity upon processing or storage.

An XRPD pattern is typically presented as a plot of diffracted X-ray intensity versus the diffraction angle (2θ). The positions and relative intensities of the diffraction peaks are characteristic of the crystal structure of the compound. While no experimental XRPD data for this compound is available, this technique would be an essential component of a thorough solid-state characterization of the compound.

Computational Chemistry and Theoretical Studies on 5 Ethenyl 2,3 Dihydro 1h Inden 1 One

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental tools for predicting the properties of molecules. For 5-ethenyl-2,3-dihydro-1H-inden-1-one, these methods would provide invaluable insights into its structure and behavior at a molecular level.

Density Functional Theory (DFT) Applications for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. An application of DFT to this compound would involve calculating the total electronic energy and electron density to determine its preferred three-dimensional structure and predict its chemical reactivity. Such studies would typically employ a functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) to solve the Schrödinger equation approximately. The results would form the basis for understanding the molecule's stability and the likely sites for chemical reactions.

Molecular Geometry Optimization and Conformer Analysis

A crucial step in computational analysis is molecular geometry optimization. This process identifies the lowest energy arrangement of atoms in the molecule, corresponding to its most stable structure. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. Furthermore, a conformer analysis would be necessary to explore different spatial orientations of the ethenyl (vinyl) group relative to the indanone ring system to locate the global energy minimum conformation.

Electronic Structure Investigations

The electronic structure of a molecule governs its chemical and physical properties. Detailed investigations would elucidate how electrons are distributed within this compound and how this distribution influences its behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Stability and Reactivity

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: Represents the ability of a molecule to donate electrons.

LUMO: Represents the ability of a molecule to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. A theoretical study would provide the energies of these orbitals and a map of their electron density distribution.

Exploration of Ionization Potential, Electron Affinity, and Electronegativity

Based on the HOMO and LUMO energies, several key properties can be calculated:

Ionization Potential (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons, calculated as χ = (I + A) / 2.

These values would quantify the molecule's tendency to lose, gain, or attract electrons.

Chemical Hardness, Softness, Global Electrophilicity, and Chemical Potential Derivations

Further reactivity descriptors derived from ionization potential and electron affinity provide a more nuanced understanding of a molecule's behavior:

Chemical Hardness (η): Measures the resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized. Soft molecules are generally more reactive.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system, calculated as μ = -(I + A) / 2. It is the negative of electronegativity.

Global Electrophilicity Index (ω): Measures the propensity of a species to accept electrons, calculated as ω = μ² / (2η).

Were the data available, these calculated parameters would be compiled into tables to summarize the electronic characteristics and reactivity of this compound.

Molecular Electrostatic Potential (MESP) Surface Mapping for Charge Distribution

The Molecular Electrostatic Potential (MESP) is a crucial descriptor for predicting a molecule's reactive behavior. ias.ac.in It is calculated by determining the force exerted on a positive test charge at various points in the space surrounding a molecule, arising from the molecule's own distribution of electrons and nuclei. uni-muenchen.de This potential is then mapped onto the molecule's electron density surface, typically using a color-coded scheme to visualize regions of varying charge. wolfram.com

For a molecule like this compound, an MESP map would reveal the charge distribution and highlight sites susceptible to electrophilic or nucleophilic attack. Generally, the map displays:

Negative Regions (Red/Yellow): These areas have a high electron density and represent sites attractive to electrophiles (electron-seeking species). For this compound, such regions would be anticipated around the oxygen atom of the carbonyl group and potentially across the π-systems of the benzene (B151609) ring and the ethenyl group, which are rich in electrons. nih.gov

Positive Regions (Blue): These areas are electron-deficient and are susceptible to attack by nucleophiles (nucleus-seeking species). Positive potentials are typically found around hydrogen atoms, particularly those attached to electronegative atoms or aromatic rings.

Neutral Regions (Green): These represent areas of near-zero potential.

The MESP topography, including the location and values of potential minima (Vmin), can be used to quantify the electron-donating power of different sites on the molecule, such as lone pairs or π-bonds. nih.govnih.gov This analysis is instrumental in understanding intermolecular interactions and predicting how the molecule will interact with other reactants, substrates, or biological targets. ias.ac.in

| Color | Potential | Interpretation | Predicted Location on this compound |

|---|---|---|---|

| Red | Strongly Negative | High electron density; site for electrophilic attack. | Around the carbonyl oxygen atom. |

| Yellow/Orange | Slightly Negative | Moderate electron density; potential interaction site. | π-systems of the aromatic ring and ethenyl group. |

| Green | Neutral | Van der Waals surface. | Aliphatic portions of the dihydroindenone ring. |

| Blue | Positive | Electron deficient; site for nucleophilic attack. | Hydrogen atoms bonded to the aromatic ring. |

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling, particularly using methods like Density Functional Theory (DFT), is a cornerstone for elucidating the mechanisms of chemical reactions. numberanalytics.com These methods allow for the investigation of reaction pathways, the identification of transition states, and the calculation of activation energies, providing a detailed picture of how a reaction proceeds. coe.eduacs.org For this compound, computational studies could explore various potential reactions, such as additions to the ethenyl group or reactions at the carbonyl center.

A typical computational study of a reaction mechanism involves several key steps:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Transition State Searching: Algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate.

Frequency Calculations: These calculations confirm the nature of the stationary points. Reactants and products have all positive (real) vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. acs.org

Reaction Pathway Mapping: Techniques like Intrinsic Reaction Coordinate (IRC) calculations can map the path from the transition state down to the reactants and products, confirming the connection.

For instance, DFT has been successfully used to study the allyboration of indanone, providing insights into the reaction catalyzed by BINOL derivatives. mendeley.com Similarly, computational studies on complex organic reactions, such as cycloadditions, can distinguish between concerted and stepwise mechanisms by comparing the energetics of the different pathways. osti.gov Such analyses for this compound could predict its reactivity in various synthetic transformations.

| Computational Output | Description | Significance for Reaction Mechanism |

|---|---|---|

| Optimized Geometries | Lowest energy structures of all species in the reaction. | Provides the 3D structure of reactants, products, and intermediates. |

| Transition State (TS) Structure | The highest energy point on the minimum energy path. | Defines the energy barrier (activation energy) of the reaction. |

| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Confirms TS (one imaginary frequency) and minima (all real frequencies). acs.org |

| Reaction Energy (ΔE) | Energy difference between products and reactants. | Determines if the reaction is exothermic (negative) or endothermic (positive). |

| Activation Energy (Ea) | Energy difference between the transition state and reactants. | Determines the kinetic feasibility and rate of the reaction. |

Thermodynamic Parameter Computations and Stability Analysis

Computational thermodynamics allows for the calculation of key thermodynamic properties that govern the stability and equilibrium of chemical systems. wikipedia.org By combining quantum mechanical calculations with statistical mechanics, it is possible to compute parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G). fiveable.me

These computations are essential for stability analysis. The stability of a molecule can be assessed relative to its isomers or potential decomposition products. umn.edu Key thermodynamic parameters derived from these calculations include:

Enthalpy of Formation (ΔHf): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a primary measure of the molecule's intrinsic stability.

Gibbs Free Energy of Formation (ΔGf): This parameter combines enthalpy and entropy and is the ultimate arbiter of thermodynamic stability under constant temperature and pressure. A more negative ΔGf indicates greater stability.

Heat Capacity (Cp): Describes how the molecule's temperature changes as it absorbs heat.

| Parameter | Symbol | Description | Significance for Stability Analysis |

|---|---|---|---|

| Electronic Energy | Eelec | The total energy of the electrons and nuclei in the optimized geometry. | The fundamental value from which other thermodynamic properties are derived. |

| Enthalpy | H | The sum of the internal energy and the product of pressure and volume (H = E + PV). | Indicates the total heat content of the system. Used to determine if reactions are exothermic or endothermic. |

| Entropy | S | A measure of the randomness or disorder of a system. | Contributes to the overall spontaneity of a process. Reactions that increase disorder are favored. |

| Gibbs Free Energy | G | The energy available to do useful work (G = H - TS). | Predicts the spontaneity of a reaction or process at constant temperature and pressure. A negative change (ΔG < 0) indicates a spontaneous process. |

Research on Biochemical Interactions and Molecular Recognition Pertaining to 5 Ethenyl 2,3 Dihydro 1h Inden 1 One and Its Derivatives

Ligand-Target Binding Studies (e.g., receptor affinity and kinetics for mechanistic understanding)

Ligand-target binding studies are crucial for understanding the therapeutic potential of 2,3-dihydro-1H-inden-1-one derivatives. These investigations quantify the affinity and kinetics of the interaction between the compounds and their biological targets, such as enzymes and receptors.

Derivatives of 1-indanone (B140024) have been identified as potent enzyme inhibitors. For instance, certain novel 2,3-dihydro-1H-inden-1-one chalcone-like derivatives have demonstrated significant inhibitory activity against mushroom tyrosinase. bohrium.com Kinetic analysis revealed that the inhibition is reversible and competitive, with Ki values of 10.3 μM and 8.7 μM for two of the most active compounds. bohrium.com This competitive inhibition suggests that these compounds bind to the active site of the tyrosinase enzyme, directly competing with the substrate. bohrium.com

In the context of neurodegenerative diseases, benzylidene-indenone derivatives have been studied for their interaction with cholinesterases. One such derivative was found to be a selective and competitive inhibitor of human butyrylcholinesterase (BChE), with a Ki of 1.25 µM, indicating a high affinity for the enzyme's active site. researchgate.net

Beyond enzyme inhibition, indene (B144670) derivatives have also been designed as receptor agonists. A series of novel indene-derived compounds were synthesized and evaluated as retinoic acid receptor α (RARα) agonists. mdpi.com Binding assays showed that many of these compounds exhibited moderate binding activity to RARα, establishing the indene structure as a promising scaffold for developing new receptor agonists. mdpi.com

Table 1: Binding Kinetics of 2,3-dihydro-1H-inden-1-one Derivatives

| Compound Class | Target | Inhibition / Binding Constant (Ki) | Type of Interaction |

|---|---|---|---|

| Chalcone-like 1-indanone derivative | Mushroom Tyrosinase | 8.7 μM | Competitive Inhibition |

| Chalcone-like 1-indanone derivative | Mushroom Tyrosinase | 10.3 μM | Competitive Inhibition |

| Benzylidene-indenone derivative | Human Butyrylcholinesterase (BChE) | 1.25 µM | Competitive Inhibition |

Molecular Docking and Dynamics Simulations for Predicting Interaction Modes

To elucidate the interaction between 1-indanone derivatives and their biological targets at a molecular level, computational methods such as molecular docking and molecular dynamics (MD) simulations are employed. These techniques predict the binding poses and stability of ligand-target complexes.

Molecular docking studies on tyrosinase inhibitors have provided insights into their binding mechanisms. For example, the docking of (E)-benzylidene-1-indanone derivatives into the active site of mushroom tyrosinase has been performed to understand the structure-activity relationships observed in vitro. scienceopen.comnih.gov Similarly, in silico studies of chalcone-like derivatives against tyrosinase showed that one compound had a high affinity value of -8.7 kcal/mol. researchgate.net

In the field of Alzheimer's disease research, docking studies have been used to rationalize the observed inhibitory activity of indenyl-thiazole derivatives against target proteins associated with gastric and colon cancer. nih.gov For inhibitors of monoamine oxidase B (MAO-B), a key target in Parkinson's disease, docking simulations revealed that a highly selective inhibitor, 5-hydroxy-2-methyl-chroman-4-one, formed a hydrogen bond with the Cys172 residue of MAO-B, an interaction not predicted with MAO-A. nih.gov This specific interaction likely contributes to its selectivity. The binding affinity for MAO-B was calculated to be -7.3 kcal/mol, compared to -6.1 kcal/mol for MAO-A. nih.gov

Molecular dynamics (MD) simulations provide further understanding of the conformational changes and stability of the ligand-receptor complex over time. physchemres.orgnih.gov For newly designed acetylcholinesterase inhibitors, 100 ns MD simulations were conducted to explore the binding modes and conformational stability within the enzyme's active site, confirming that the designed compounds remained stable. physchemres.org These computational approaches are invaluable for guiding the rational design of more potent and selective inhibitors based on the 1-indanone scaffold. researchgate.net

Mechanistic Characterization of Enzyme Inhibition Kinetics (e.g., tyrosinase, acetylcholinesterase, monoamine oxidase B)

Derivatives of 2,3-dihydro-1H-inden-1-one have been extensively evaluated as inhibitors of various enzymes implicated in disease. Kinetic studies are fundamental to characterizing their inhibitory potency and mechanism of action.

Tyrosinase Inhibition: Chalcone-like derivatives of 1-indanone have emerged as potent tyrosinase inhibitors, which are of interest for applications as depigmentation agents. bohrium.com Several studies have reported IC50 values for these compounds that are significantly lower than that of the standard inhibitor, kojic acid. bohrium.com For example, two hydroxy-substituted 2,3-dihydro-1H-inden-1-one chalcone-like compounds showed potent inhibition of the diphenolase activity of mushroom tyrosinase with IC50 values of 12.3 µM and 8.2 µM, respectively, compared to kojic acid's IC50 of 27.5 µM. bohrium.comresearchgate.net Kinetic studies confirmed these compounds act as reversible, competitive inhibitors. bohrium.com

Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE is a primary strategy for treating Alzheimer's disease. mdpi.comnih.gov Indene analogs have been synthesized and evaluated for this purpose. A series of indene-derived acetohydrazide derivatives showed potent inhibition of AChE, with the most active compound exhibiting an IC50 value of 13.86 ± 0.163 µM. mdpi.com This compound also showed selectivity for AChE over butyrylcholinesterase (BChE) (IC50 = 48.55 ± 0.136 µM). mdpi.com

Monoamine Oxidase B (MAO-B) Inhibition: Selective inhibition of MAO-B is an effective therapeutic strategy for Parkinson's disease. nih.govresearchgate.net A series of 2,3-dihydro-1H-inden-1-amine derivatives were designed and found to be potent and selective MAO-B inhibitors. nih.govresearchgate.net Several of these compounds displayed MAO-B inhibitory activity comparable to the drug Selegiline, with IC50 values as low as 0.11 μM. nih.govresearchgate.net These compounds also exhibited high selectivity for MAO-B over the MAO-A isoform. nih.govresearchgate.net

Table 2: Enzyme Inhibition by 2,3-dihydro-1H-inden-1-one Derivatives

| Compound Class | Enzyme Target | IC50 Value (µM) | Reference Compound (IC50) |

|---|---|---|---|

| Chalcone-like derivative | Tyrosinase | 8.2 | Kojic Acid (27.5 µM) |

| Chalcone-like derivative | Tyrosinase | 12.3 | Kojic Acid (27.5 µM) |

| (E)-benzylidene-1-indanone derivative | Tyrosinase | 41.27 ± 3.03 | - |

| Indene acetohydrazide derivative | Acetylcholinesterase (AChE) | 13.86 ± 0.163 | Donepezil |

| 2,3-dihydro-1H-inden-1-amine (L4) | Monoamine Oxidase B (MAO-B) | 0.11 | Selegiline |

| 2,3-dihydro-1H-inden-1-amine (L8) | Monoamine Oxidase B (MAO-B) | 0.18 | Selegiline |

Structural Basis of Biochemical Selectivity and Specificity

The selectivity and specificity of 1-indanone derivatives for their biological targets are dictated by their three-dimensional structure and the nature of their substituents. Structure-activity relationship (SAR) studies are essential for understanding how specific chemical modifications influence biological activity.

For tyrosinase inhibitors, SAR analysis of (E)-benzylidene-1-indanone derivatives revealed that substituents on the phenyl ring significantly impact inhibitory potential. scienceopen.com For instance, the presence of a 2-hydroxy group in addition to a 4-hydroxy group on the benzylidene moiety was found to greatly enhance tyrosinase inhibition. scienceopen.com This suggests that specific hydrogen bonding interactions, facilitated by the number and position of hydroxyl groups, are critical for potent activity. researchgate.net

In the case of MAO-B inhibitors, SAR studies of 2,3-dihydro-1H-inden-1-amine derivatives have provided detailed insights into the structural requirements for both potency and selectivity. nih.govresearchgate.net The nature and position of substituents on the indene ring and the amine group are crucial in determining the inhibitory profile. Certain derivatives were found to have selectivity comparable to Selegiline, highlighting that subtle structural modifications can fine-tune the interaction with MAO-B versus MAO-A. nih.govresearchgate.net

The development of antitumor agents based on the 1-indanone scaffold has also benefited from SAR studies. For a series of (E)-2-benzylidene-1-indanones, it was found that compounds with lipophilic substituents at the 3'- and 5'-positions of the benzylidene ring, combined with a hydrophilic group at the 4'-position, exhibited high cytotoxicity. researchgate.net This indicates that a specific balance of hydrophobic and hydrophilic interactions is necessary for their anticancer mechanism. Similarly, for derivatives designed as tubulin polymerization inhibitors, the 4,5,6-trimethoxy substitution pattern on the 2,3-dihydro-1H-indene core was found to be important for antiproliferative activity. nih.gov

These SAR studies underscore the importance of specific structural features for achieving high affinity and selectivity, providing a rational basis for the future design of improved therapeutic agents based on the 2,3-dihydro-1H-inden-1-one framework. researchgate.netmdpi.com

Advanced Materials Science Research Applications of Indenone Scaffolds

Integration into Polymer Matrices for Property Enhancement

The incorporation of indenone derivatives into polymer matrices is an emerging strategy for enhancing the functional properties of materials. These derivatives can be introduced as pendants on a polymer backbone, as cross-linking agents, or as additives within a polymer blend. The unique chemical structure of the indenone core can impart desirable characteristics such as thermal stability, photo-responsiveness, and altered mechanical properties to the host polymer.

Research has shown that indandione derivatives, which are structurally related to indenones, can be used as alternatives to azobenzene compounds in polymer films for applications in photonics. researchgate.net When dispersed into a polymer film, these molecules can undergo photoreactions that lead to optically induced mass transport, enabling the creation of micro and nanostructures like surface relief gratings. researchgate.net This highlights the potential for indenone-based systems in the development of advanced optical materials and devices.

The process of grafting side chains onto a polymeric backbone is a common method to provide new materials with desired properties, such as tunable solubility or specific interactions. researchgate.net Following this approach, benzofulvene derivatives, which are related to the indene (B144670) scaffold, have been used to create polymer brushes with intriguing features, including thermoreversibility and unique optoelectronic properties. researchgate.net

Table 1: Research Findings on Indenone/Indandione Integration in Polymers

| Application Area | Indenone/Indandione Derivative | Polymer Matrix | Observed Property Enhancement | Reference |

|---|---|---|---|---|

| Photonics/Optical Patterning | DMABI and its derivatives | Host-Guest Films | Photoinduced mass transport, formation of surface relief gratings. | researchgate.net |

| Functional Polymers | Benzofulvene macromonomers | Polybenzofulvene backbone | Tunable solubility, thermoreversibility, interesting optoelectronic properties. | researchgate.net |

This table presents examples of how indene-related scaffolds and other modifiers are integrated into polymer matrices to enhance material properties for specific applications.

Development of Functional Materials for Specific Chemical Applications

The indenone scaffold serves as a valuable building block in the synthesis of functional organic materials. tandfonline.comtandfonline.com Its electron-accepting nature and potential for chemical modification make it a key component in the design of molecules for applications in organic electronics and medicinal chemistry. nih.govmdpi.com

Modern synthetic methods, including transition-metal-catalyzed reactions, have enabled the creation of a wide array of functionalized indenones. bohrium.com For instance, Rh(III)-catalyzed C-H activation and cascade reactions can produce 2-ester-3-aminoindenones. These compounds are versatile intermediates that can be transformed into advanced optoelectronic materials, demonstrating a direct pathway from a simple scaffold to a high-value functional material. bohrium.com

Furthermore, metal-free synthesis routes are being developed to create indenone derivatives from ortho-alkynylaryl ketones, broadening the accessibility and scope of these materials. tandfonline.com The resulting indenone derivatives have potential applications in various fields, underscored by the importance of the scaffold in natural product synthesis and medicinal chemistry. tandfonline.comtandfonline.com

Table 2: Synthesis Methods for Functional Indenone Derivatives

| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Product Type | Potential Application |

|---|---|---|---|---|

| Rh(III)-Catalyzed C-H Alkenylation | Benzimidates and electron-deficient alkenes | Rh(III) catalyst, Mn(OAc)2 | 2-ester-3-aminoindenones | Optoelectronic compounds |

| Metal-Free Annulation | o-Alkynylaryl ketones | CBr4 and diethyl phosphonate (B1237965) | Substituted indenones | π-extended systems, organic materials |

| Gold-Catalyzed Cyclization | 2-Alkynylaldehyde cyclic acetals | Gold catalyst | Indenone derivatives | Broad chemical synthesis |

This table summarizes various synthetic strategies employed to produce functionalized indenone derivatives for diverse chemical applications, based on findings from multiple research articles. tandfonline.combohrium.comorganic-chemistry.orgresearchgate.net

The research into indenone-based materials is driven by the scaffold's inherent versatility. From creating photo-responsive polymer films to serving as the core of novel electronic materials, the applications of indenone derivatives continue to expand, promising significant contributions to advanced materials science.

Future Directions and Emerging Research Avenues for 5 Ethenyl 2,3 Dihydro 1h Inden 1 One Research

Development of Novel and More Efficient Synthetic Pathways

The synthesis of 1-indanone (B140024) derivatives is a well-established field, with numerous methods available for the construction of the core indanone scaffold. beilstein-journals.orgresearchgate.net However, the introduction and manipulation of a vinyl group at the 5-position present unique challenges and opportunities for the development of novel synthetic strategies.

Future research is likely to focus on the following areas:

Late-Stage Functionalization: Developing methods for the direct introduction of the ethenyl group onto a pre-existing 5-substituted-2,3-dihydro-1H-inden-1-one skeleton would be highly valuable. This could involve cross-coupling reactions, such as Suzuki or Stille coupling, on a halogenated precursor.

Novel Cyclization Strategies: Exploring new cyclization reactions that incorporate the vinyl moiety from the initial steps of the synthesis could lead to more efficient and atom-economical routes. For instance, intramolecular Friedel-Crafts acylation of appropriately substituted phenylpropionic acids or their derivatives is a common method for synthesizing indanones. beilstein-journals.org Research could focus on developing precursors that already contain the vinyl group, which would then be carried through the cyclization process.

Catalytic and Asymmetric Approaches: The development of catalytic, and particularly asymmetric, syntheses will be crucial for accessing enantiomerically pure 5-ethenyl-2,3-dihydro-1H-inden-1-one. This is of significant importance as the biological activity of chiral molecules is often stereospecific. whiterose.ac.uk

A summary of potential synthetic approaches is presented in the table below:

| Synthetic Approach | Description | Potential Advantages |

| Late-Stage Functionalization | Introduction of the ethenyl group onto a pre-formed indanone ring. | Versatility and access to a range of derivatives from a common intermediate. |

| Novel Cyclization Strategies | Building the indanone ring from a precursor already containing the vinyl group. | Increased efficiency and atom economy. |

| Catalytic and Asymmetric Synthesis | Use of catalysts to control stereochemistry. | Access to enantiomerically pure compounds for biological evaluation. |

Application of Advanced Computational Methodologies for Predictive Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. For this compound, computational studies could provide valuable insights into several key areas:

Conformational Analysis: Understanding the preferred conformations of the molecule, including the orientation of the ethenyl group relative to the indanone core, is essential for predicting its interactions with other molecules.

Electronic Structure Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate the molecule's electronic properties, such as its molecular orbital energies and electrostatic potential. This information can help to predict its reactivity and potential as a ligand or in materials science applications.

Reaction Mechanism Elucidation: Computational modeling can be employed to investigate the mechanisms of potential reactions involving the ethenyl group or the ketone functionality, aiding in the design of new synthetic transformations.

Virtual Screening and Drug Discovery: Given that many indanone derivatives exhibit biological activity, computational docking studies could be used to predict the binding affinity of this compound and its derivatives to various biological targets. nih.gov

Exploration of Undiscovered Reactivity and Transformation Pathways

The presence of both a ketone and a vinyl group in this compound suggests a rich and diverse reactivity profile that is ripe for exploration. Future research will likely focus on leveraging the interplay between these two functional groups to develop novel chemical transformations.

Key areas for investigation include:

Reactions of the Ethenyl Group: The vinyl group can participate in a wide range of reactions, including electrophilic additions, radical reactions, and various cycloadditions. Investigating these reactions in the context of the indanone scaffold could lead to the synthesis of novel polycyclic and functionalized molecules.

Tandem and Cascade Reactions: The proximity of the ketone and vinyl groups may enable the design of tandem or cascade reactions, where a single synthetic operation leads to a significant increase in molecular complexity. For example, a reaction initiated at the vinyl group could be followed by an intramolecular reaction involving the ketone.

Photochemical Reactivity: The conjugated system of this compound suggests that it may exhibit interesting photochemical properties. Investigating its behavior upon irradiation with light could uncover novel photoreactions and applications in photochemistry.

Innovative Applications in Diverse Chemical Research Fields

The unique structural features of this compound make it an attractive building block for the synthesis of more complex molecules with potential applications in various fields of chemical research.

Emerging research avenues may include:

Polymer Chemistry: The vinyl group provides a handle for polymerization, suggesting that this compound could be used as a monomer for the synthesis of novel polymers with unique properties conferred by the rigid indanone unit.

Materials Science: Indanone derivatives have been investigated for their potential in organic electronics. nih.gov The extended conjugation provided by the ethenyl group in this compound could be beneficial for applications in areas such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Medicinal Chemistry: While excluding dosage and safety information, it is noteworthy that indanone derivatives are found in numerous biologically active compounds. rjptonline.org The vinyl group of this compound could serve as a versatile anchor for the attachment of various pharmacophores, enabling the creation of libraries of compounds for biological screening. For instance, a related vinyl indanone has been reported as an inhibitor of the enzyme lipoxygenase, which is involved in inflammation. whiterose.ac.uk

The table below summarizes the potential applications in different research fields:

| Research Field | Potential Application | Rationale |

| Polymer Chemistry | Monomer for novel polymers | The vinyl group allows for polymerization, and the indanone unit can impart specific properties to the polymer backbone. |

| Materials Science | Component in organic electronic devices | The conjugated system may lead to interesting photophysical and electronic properties. |

| Medicinal Chemistry | Scaffold for the synthesis of bioactive molecules | The indanone core is a known privileged structure, and the vinyl group allows for diverse functionalization. |

Q & A

Q. What are the recommended synthetic routes for 5-ethenyl-2,3-dihydro-1H-inden-1-one, and how can reaction efficiency be assessed?

Methodological Answer: A rhodium-catalyzed desilylative cyclocarbonylation of 1-aryl-2-(trimethylsilyl)acetylenes is a robust method for synthesizing indenone derivatives like this compound. This reaction tolerates electron-donating and electron-withdrawing substituents, yielding products in 70–95% efficiency under water gas shift conditions . Key parameters to optimize include catalyst loading (e.g., 2–5 mol% Rh), CO pressure (1–3 atm), and temperature (80–120°C).

Q. How can this compound be characterized structurally?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. SHELX provides robust handling of high-resolution data and twinned crystals, critical for resolving the bicyclic indenone structure .

- NMR/IR : Analyze - and -NMR for vinyl proton signals (~5.5–6.5 ppm) and carbonyl stretching vibrations (~1680–1720 cm) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Perform reactions in a fume hood or glovebox to mitigate inhalation risks .

- Waste disposal : Segregate organic waste and use licensed hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in indenone synthesis?

Methodological Answer:

- Catalyst screening : Test Rh(I) vs. Pd(II) complexes for regioselectivity. Rhodium favors cyclocarbonylation, while palladium may promote side reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance CO solubility, improving reaction rates.

- Kinetic studies : Use in-situ FTIR to monitor CO consumption and identify rate-limiting steps.

Q. How should researchers resolve contradictions in spectroscopic data for substituted indenones?

Methodological Answer:

- Crystallographic validation : If NMR data conflicts with computational predictions (e.g., DFT-calculated shifts), resolve ambiguity via single-crystal X-ray diffraction .

- Dynamic effects : Consider rotameric equilibria or tautomerism in solution, which may cause splitting of -NMR signals. Variable-temperature NMR can clarify such phenomena.

Q. What computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular docking : Screen against antimicrobial targets (e.g., Candida albicans CYP51) using AutoDock Vina. Derivatives with electron-withdrawing groups (e.g., fluoro) show enhanced binding in silico .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with MIC values from antimicrobial assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.